molecular formula C9H17NO2 B2849628 Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate CAS No. 1782871-69-5

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate

Cat. No.: B2849628
CAS No.: 1782871-69-5
M. Wt: 171.24
InChI Key: OATLNLDBQYOJDQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate is a pyrrolidine-based ester with a bicyclic amine structure. Its molecular architecture combines a rigid 2,2-dimethylpyrrolidine ring with an acetate ester side chain, making it a versatile intermediate in pharmaceutical synthesis and asymmetric catalysis.

Properties

IUPAC Name

methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)7(4-5-10-9)6-8(11)12-3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATLNLDBQYOJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in ethanol or methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Based Esters

(a) Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate (CAS 154594-14-6)
  • Structural Differences : Incorporates a benzyl group at the pyrrolidine nitrogen and a conjugated double bond (ylidene) at the 3-position, contrasting with the 2,2-dimethyl substitution in the target compound.
(b) Methyl 2-(3-methylpyrrolidin-3-yl)acetate hydrochloride
  • Structural Differences : Features a single methyl group at the 3-position of the pyrrolidine ring and exists as a hydrochloride salt.
  • The hydrochloride form improves solubility in polar solvents .

Heterocyclic Acetate Derivatives

(a) Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate (CAS 91350-91-3)
  • Structural Differences : Replaces the pyrrolidine ring with an imidazo[1,2-a]pyridine scaffold.
  • Functional Impact : The fused aromatic system enhances π-π stacking interactions, making it suitable for kinase inhibition or as a fluorescent probe .
(b) Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate (CAS 97055-45-3)
  • Structural Differences : Contains an isothiazolo-pyridine core with a ketone group.
  • Functional Impact : The electron-deficient heterocycle may act as a electrophilic warhead in covalent inhibitors, differing from the nucleophilic pyrrolidine in the target compound .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate* - C9H17NO2 171.24 2,2-Dimethylpyrrolidine acetate
Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate 154594-14-6 C15H19NO2 245.32 Benzyl-substituted ylidene
Methyl 2-(3-methylpyrrolidin-3-yl)acetate HCl - C8H16ClNO2 193.67 Monomethyl-pyrrolidine hydrochloride
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate 97055-45-3 C12H14N2O3S 266.32 Isothiazolo-pyridine ketone

*Derived from related compounds in .

Research Findings and Trends

  • In contrast, imidazole-based esters () are prioritized for their antimicrobial activity .
  • ADMET Profiles : Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate () requires stringent safety protocols due to higher toxicity risks compared to pyrrolidine derivatives, which exhibit favorable metabolic stability .
  • Steric vs. Electronic Effects : The 2,2-dimethyl groups in the target compound enhance stereochemical control in synthesis, whereas benzyl-substituted analogs () prioritize lipophilicity for CNS-targeted drug delivery .

Biological Activity

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

This compound is an ester that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of carboxylic acids or alcohols, which may exhibit distinct biological properties.

The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors. It has been shown to modulate the activity of various biological targets, potentially leading to anti-inflammatory and anticancer effects. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell function suggests a promising avenue for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are crucial in the inflammatory response. This inhibition could provide therapeutic benefits in treating inflammatory diseases.

Anticancer Activity

This compound has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies have reported significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The compound’s mechanism involves targeting specific signaling pathways related to cell survival and proliferation.

Case Studies

  • Anticancer Efficacy : A study evaluating the cytotoxic effects of this compound on MCF-7 cells reported a GI50 value of approximately 10 µM, indicating substantial growth inhibition compared to control treatments .
  • Enzyme Inhibition : Another investigation highlighted the compound's role as an enzyme inhibitor in various biochemical assays, demonstrating its potential as a therapeutic agent targeting specific enzymes involved in disease processes.

Data Table: Summary of Biological Activities

Biological Activity Effect Target Reference
AntimicrobialInhibition of bacterial growthVarious bacterial strains
Anti-inflammatoryReduction of cytokine productionCOX and other inflammatory pathways
AnticancerInduction of apoptosisMCF-7 and HeLa cancer cells

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate be optimized for improved yield and purity?

  • Methodological Answer : The synthesis can be optimized using enolate-mediated reactions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the formation of an enolate intermediate, which reacts with carbonyl-containing precursors. Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents (e.g., methyl diethylphosphonoacetate) should be systematically varied. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the pyrrolidine ring and ester group.
  • Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) stretching (~1740 cm⁻¹) and N-H vibrations (if present).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 199.25 g/mol for C₁₁H₁₉NO₂).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELXL refinement for asymmetric unit analysis) .

Q. Which purification methods are most effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (10–30% gradient) separates polar impurities.
  • Recrystallization : Use solvents like methanol or ethanol to isolate crystalline products.
  • Distillation : For high-purity liquid fractions, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of the ester.
  • Circular Dichroism (CD) : Validates enantiomeric excess (ee) by measuring Cotton effects in the 200–250 nm range .

Q. What computational strategies can predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
  • Quantitative Structure-Activity Relationship (QSAR) : Regression models correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values.
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How should conflicting data in biological activity studies be addressed?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition results using both fluorescence-based and radiometric assays.
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across concentrations (e.g., 1 nM–100 µM).
  • Structural Analog Comparisons : Cross-reference with pyrrolidine derivatives (e.g., ethyl 2-(3-methylpyridin-4-yl)acetate) to identify substituent-specific effects .

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